molecular formula C4H6Cl2O2 B6589793 1-chloropropan-2-yl carbonochloridate CAS No. 817-80-1

1-chloropropan-2-yl carbonochloridate

Cat. No.: B6589793
CAS No.: 817-80-1
M. Wt: 157
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Description

1-Chloropropan-2-yl carbonochloridate ( 817-80-1) is a versatile bifunctional reagent of significant value in advanced organic synthesis and pharmaceutical research. Its molecular structure, defined by the formula C 4 H 6 Cl 2 O 2 and a molecular weight of 157.00, features two highly reactive chloride sites: a chloroformate group and an alkyl chloride . This dual functionality allows the compound to act as a key intermediate in a range of chemical transformations. The primary research application of this compound lies in its role as a synthetic building block. The chloroformate group is highly electrophilic and readily undergoes reactions with nucleophiles such as amines and alcohols to form carbamate or carbonate esters, respectively . These reactions are fundamental in medicinal chemistry for constructing molecular scaffolds and protecting functional groups. Concurrently, the secondary alkyl chloride can participate in further synthetic elaboration, including nucleophilic substitution reactions or serve as a handle for molecular diversification. This makes the compound particularly useful for the synthesis of more complex molecules, including specialized carbamate derivatives . As a chemical reagent, it is typically offered with a high purity level of 95% to ensure consistency in experimental results . Due to its reactive and likely moisture-sensitive nature, it must be stored under appropriate conditions, often at low temperatures such as -10°C . Researchers are reminded that this product is designed for scientific research applications only. It is not intended for diagnostic, therapeutic, or personal use, and appropriate safety protocols must be followed during handling.

Properties

CAS No.

817-80-1

Molecular Formula

C4H6Cl2O2

Molecular Weight

157

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

1-chloropropan-2-ol reacts with phosgene in anhydrous dichloromethane or tetrahydrofuran under inert conditions. Triethylamine (TEA) is typically added to scavenge HCl, driving the reaction toward completion:

1-chloropropan-2-ol+COCl2TEA1-chloropropan-2-yl carbonochloridate+HCl+TEA\cdotpHCl\text{1-chloropropan-2-ol} + \text{COCl}_2 \xrightarrow{\text{TEA}} \text{1-chloropropan-2-yl carbonochloridate} + \text{HCl} + \text{TEA·HCl}

Optimization Insights

  • Temperature Control : Maintaining 0–5°C minimizes side reactions like dimerization or over-phosgenation.

  • Stoichiometry : A 1:1 molar ratio of alcohol to phosgene ensures optimal yield (72–89%). Excess phosgene leads to impurities such as ((S)-1-azido-3-chloropropan-2-yloxycarbonyl)triethylammonium chloride.

  • Purification : Column chromatography (97:3 n-hexane/EtOAc) effectively isolates the product.

Table 1: Phosgenation Method Performance

ParameterValueSource
Yield72–89%
Reaction Time2–3 hours
Purity (HPLC)>95%
Key ImpurityTriethylammonium adduct

Chloroformate Transesterification

This method avoids phosgene by reacting 1-chloropropan-2-ol with aryl or alkyl chloroformates. For example, 4-nitrophenyl chloroformate serves as an efficient carbonyl donor.

Procedure

  • Base Selection : Pyridine or cesium carbonate neutralizes HCl, preventing side reactions.

  • Solvent System : Dichloromethane or acetone ensures homogeneity while stabilizing intermediates.

  • Workup : Aqueous extraction (NaHCO₃) removes unreacted reagents, followed by drying (Na₂SO₄) and solvent evaporation.

Advantages Over Phosgenation

  • Safety : Eliminates toxic phosgene handling.

  • Scalability : Adaptable to continuous flow reactors for industrial production.

Table 2: Transesterification with 4-Nitrophenyl Chloroformate

ParameterValueSource
Yield85–94%
Reaction Time4–5 hours
Optical Purity>99% ee
Byproducts<5% nitrobenzene

One-Pot Synthesis from Epichlorohydrin

ParameterValueSource
Total Yield80–85%
Reaction ScaleUp to 50 kg
Purity>98%
Critical ControlpH monitoring

Comparative Analysis of Methods

Table 4: Method Comparison

CriteriaPhosgenationTransesterificationOne-Pot Synthesis
Yield72–89%85–94%80–85%
SafetyHazardousModerateModerate
ScalabilityHighHighVery High
Purification ComplexityHighModerateLow
CostLowModerateLow

Challenges and Mitigation Strategies

  • Impurity Formation : Excess TEA generates quaternary ammonium salts, addressed by stoichiometric base use.

  • Optical Purity Loss : Racemization during phosgenation is minimized by low-temperature operation.

  • Storage Instability : Product decomposes upon prolonged storage; immediate use or stabilization with molecular sieves is recommended.

Emerging Trends

  • Green Chemistry : Replacement of phosgene with dimethyl carbonate in supercritical CO₂ shows promise but requires catalyst optimization.

  • Biocatalysis : Lipase-mediated transesterification achieves 90% yield under mild conditions, though enzyme costs remain prohibitive .

Chemical Reactions Analysis

1-chloropropan-2-yl carbonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-chloropropan-2-ol and carbon dioxide.

    Reduction: It can be reduced to form 1-chloropropan-2-ol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine, solvents like dichloromethane or chloroform, and temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions depend on the specific nucleophile or reducing agent used.

Scientific Research Applications

1-chloropropan-2-yl carbonochloridate has several scientific research applications:

    Biology: It can be used in the modification of biomolecules, such as the protection of hydroxyl and amino groups in peptides and proteins.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-chloropropan-2-yl carbonochloridate exerts its effects involves the formation of a reactive intermediate, which can then react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the presence of an amine, it forms a carbamate through nucleophilic substitution.

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol)
1-Chloropropan-2-yl carbonochloridate C₄H₆Cl₂O₂ Chlorinated alkyl chain (secondary chloride) 157.00 (calculated)
Phenyl carbonochloridate C₇H₅ClO₂ Aromatic phenyl group 156.57
2-Propynyl carbonochloridate C₄H₃ClO₂ Propargyl (alkyne) group 118.52
1-Chloroethyl carbonochloridate C₃H₄Cl₂O₂ Primary chlorinated ethyl group 142.97

Key Differences :

  • Electron Withdrawing Groups : Aromatic (phenyl) and alkyne (propynyl) substituents enhance electrophilicity of the carbonyl chloride, increasing reactivity in acylation reactions compared to alkyl-substituted derivatives .

Reactivity Trends :

  • Aromatic vs. Alkyl Derivatives: Phenyl carbonochloridate exhibits faster reaction kinetics in nucleophilic substitutions due to resonance stabilization of the transition state, whereas alkyl derivatives require harsher conditions .
  • Steric Effects : Branched chains (e.g., 1-chloropropan-2-yl) may reduce reaction yields in sterically demanding reactions compared to linear analogs .

Q & A

Q. What are the recommended synthesis methodologies for 1-chloropropan-2-yl carbonochloridate, and how do reaction conditions influence efficiency?

The synthesis of acyl chloride derivatives like this compound typically involves the formation of an intermediate via chlorination of the corresponding carboxylic acid or alcohol. For example, Lewis acids such as aluminum chloride (AlCl₃) can stabilize reactive intermediates and enhance reaction efficiency by promoting electrophilic substitution . Key factors affecting yield include temperature control (to avoid side reactions), solvent polarity (to stabilize charged intermediates), and stoichiometric ratios of reagents. Methodological optimization should include kinetic studies under varying conditions (e.g., 0–5°C for exothermic steps) and purification via fractional distillation to isolate the product from byproducts.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its reactive carbonyl chloride group, this compound requires stringent safety measures:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation .
  • First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation if symptoms persist. Avoid inducing vomiting upon ingestion .
  • Storage: In airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Standard methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the chloropropane backbone and carbonyl group.
  • IR Spectroscopy: Peaks near 1800 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch).
  • Mass Spectrometry: High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, neural networks) predict the physicochemical properties of this compound?

Quantum chemistry and Quantitative Structure-Property Relationship (QSPR) models can predict properties such as solubility, vapor pressure, and reactivity. For example:

  • Quantum Calculations: Density Functional Theory (DFT) optimizes molecular geometry and electron distribution.
  • Neural Networks: Trained on datasets of analogous chlorinated compounds to forecast stability under varying pH or temperature .
    These methods reduce experimental trial-and-error, especially for hazardous intermediates.

Q. How can researchers resolve contradictions in literature regarding the compound’s reactivity in nucleophilic substitution reactions?

Discrepancies often arise from solvent effects or competing reaction pathways. For example:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) may favor SN2 mechanisms, while non-polar solvents promote radical pathways.
  • Temperature: Higher temperatures accelerate side reactions (e.g., elimination).
    A systematic approach involves replicating disputed studies under controlled conditions, using kinetic profiling and intermediate trapping (e.g., with Grignard reagents) to identify dominant mechanisms .

Q. What experimental strategies optimize yield in multi-step syntheses involving this compound?

Key steps include:

  • Intermediate Stabilization: Use of scavengers (e.g., molecular sieves) to sequester water, preventing hydrolysis.
  • Catalyst Screening: Testing transition-metal catalysts (e.g., Pd/C) for cross-coupling steps.
  • In-line Analytics: Real-time monitoring via FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should researchers design stability studies for this compound under long-term storage conditions?

  • Accelerated Degradation Tests: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate aging.
  • Analytical Endpoints: Monitor chloride ion release (via ion chromatography) and carbonyl group integrity (via IR).
  • Container Compatibility: Test glass vs. polymer-lined containers to assess corrosion or adsorption .

Data Analysis and Literature Review

Q. What criteria should guide the inclusion/exclusion of studies in a systematic review of this compound’s toxicological profile?

Adopt the EPA’s two-step screening process:

Title/Abstract Screening: Exclude non-peer-reviewed studies, non-English publications, or those lacking dose-response data.

Full-Text Review: Prioritize studies with robust methodologies (e.g., OECD-compliant assays) and clear statistical analysis .

Q. How can researchers address gaps in mechanistic data for this compound’s environmental degradation pathways?

  • Isotopic Labeling: Use ¹⁴C-labeled analogs to track degradation products in soil/water systems.
  • Computational Models: Apply QSAR to predict biodegradation half-lives based on structural analogs .

Q. What strategies mitigate batch-to-batch variability in synthetic protocols for this compound?

  • Process Analytical Technology (PAT): Implement in-process controls (e.g., pH, temperature sensors).
  • Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., reagent purity, mixing speed) .

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